molecular formula C21H26FN5O4 B2666632 ethyl 4-(2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)piperidine-1-carboxylate CAS No. 1421481-70-0

ethyl 4-(2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)piperidine-1-carboxylate

Cat. No. B2666632
CAS RN: 1421481-70-0
M. Wt: 431.468
InChI Key: LWYMWQCBYXHXQT-UHFFFAOYSA-N
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Description

“Ethyl 4-(2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)piperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structure in many alkaloid natural products and drug candidates . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and is a key component of many biological compounds .


Molecular Structure Analysis

The molecular formula of this compound is C21H26FN5O4, and its molecular weight is 431.468. It contains several functional groups, including an amide group, an ester group, and an aromatic ring. These functional groups could potentially participate in various chemical reactions.

Scientific Research Applications

Antibacterial and Antitumor Activities

  • Compounds containing structures similar to ethyl 4-(2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)piperidine-1-carboxylate have shown promising antibacterial and antitumor activities. For instance, derivatives have been synthesized with potent activity against Mycobacterium tuberculosis, multidrug-resistant strains, and Mycobacterium smegmatis. One compound, characterized by a spiro-piperidin-4-one structure, demonstrated significant in vitro and in vivo antimycobacterial activity, highlighting its potential as a therapeutic agent for tuberculosis treatment (Kumar et al., 2008).

Calcium Channel Blockers

  • Research into substituted tetrahydropyrimidines derived from similar chemical frameworks has identified compounds with potent calcium channel blocking properties. These findings suggest potential applications in treating diseases associated with calcium channel dysfunction, such as hypertension and other cardiovascular disorders (Kumar et al., 2002).

Antimicrobial Activity

  • Several studies have focused on the antimicrobial potential of compounds related to ethyl 4-(2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)piperidine-1-carboxylate. For example, microwave-assisted synthesis of hybrid molecules containing this structure demonstrated good to moderate antimicrobial activity against various microorganisms, including antiurease and antilipase activities, suggesting their utility in developing new antimicrobial agents (Başoğlu et al., 2013).

Enzyme Inhibition

  • Compounds with similar molecular structures have been investigated for their ability to inhibit enzymes such as DNA gyrase and lipoxygenase, which are crucial for bacterial survival and inflammation, respectively. This suggests potential applications in designing new drugs for bacterial infections and inflammatory diseases (Jeankumar et al., 2013), (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing a piperidine ring have biological activity and are used in medicinal chemistry .

properties

IUPAC Name

ethyl 4-[[2-[2-(3-fluoroanilino)-4-methyl-6-oxopyrimidin-1-yl]acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O4/c1-3-31-21(30)26-9-7-16(8-10-26)24-18(28)13-27-19(29)11-14(2)23-20(27)25-17-6-4-5-15(22)12-17/h4-6,11-12,16H,3,7-10,13H2,1-2H3,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYMWQCBYXHXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CN2C(=O)C=C(N=C2NC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)piperidine-1-carboxylate

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